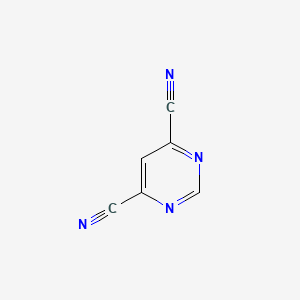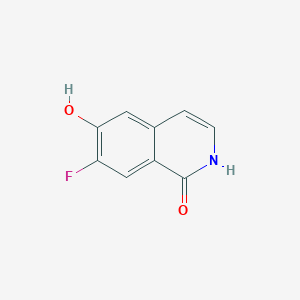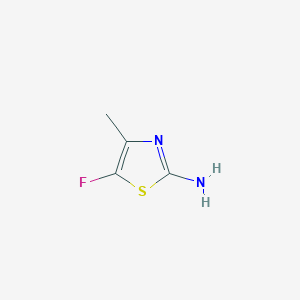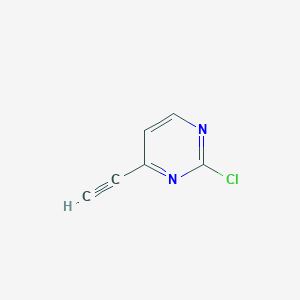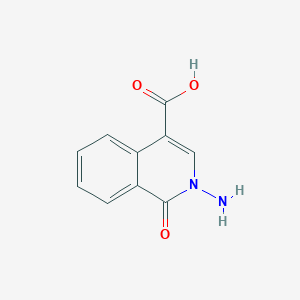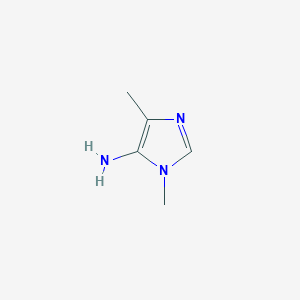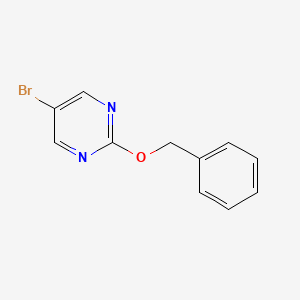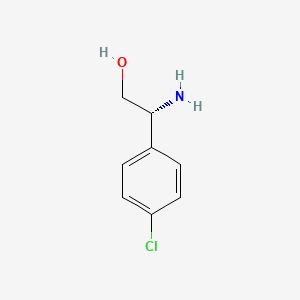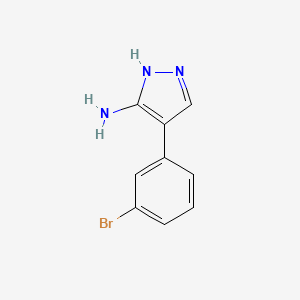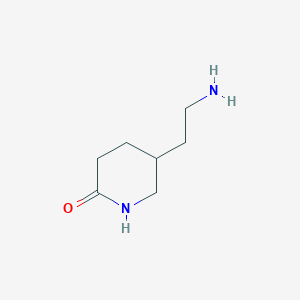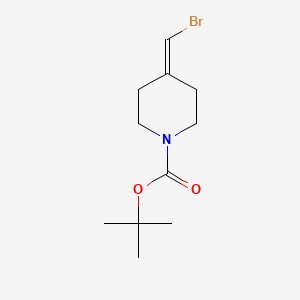
1-Boc-4-(Bromomethylene)piperidine
Übersicht
Beschreibung
1-Boc-4-(Bromomethylene)piperidine, also known as tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H18BrNO2 and a molecular weight of 276.17 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(Bromomethylene)piperidine typically involves the reaction of 4-(bromomethylene)piperidine with trifluoroacetic anhydride under an inert atmosphere . The reaction conditions include maintaining an inert atmosphere to prevent unwanted side reactions and using trifluoroacetic anhydride as a reagent to introduce the Boc (tert-butoxycarbonyl) protecting group. This method is favored for its simplicity and efficiency in producing high yields of the desired product.
Analyse Chemischer Reaktionen
1-Boc-4-(Bromomethylene)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-Boc-4-(methyl)piperidine using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Boc-4-(formyl)piperidine using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(Bromomethylene)piperidine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry . Some of its applications include:
Synthesis of Biologically Active Molecules: It serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Drug Development: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Chemical Biology: It is employed in chemical biology research to study the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(Bromomethylene)piperidine involves its ability to act as an electrophile due to the presence of the bromomethylene group . This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(Bromomethylene)piperidine can be compared with other similar compounds, such as:
1-Boc-4-bromopiperidine: This compound has a similar structure but lacks the methylene group, making it less reactive in certain substitution reactions.
1-Boc-4-iodopiperidine: This compound contains an iodine atom instead of a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
1-Boc-4-(methyl)piperidine: This compound is a reduced form of this compound and is less reactive in electrophilic substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVCMYUDZHFNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CBr)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670498 | |
| Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020329-80-9 | |
| Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
